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Compound of Interest

Compound Name: 2-Oxetanone, 4-cyclohexyl-

Cat. No.: B15415206 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-cyclohexyl-2-oxetanone is a heterocyclic organic compound belonging to the β-lactone class.

Its structure consists of a four-membered oxetanone ring substituted with a cyclohexyl group at

the 4-position. The strained four-membered ring imparts significant reactivity to this class of

molecules, making them valuable intermediates in organic synthesis. This technical guide

provides a comprehensive overview of the known chemical properties and reactivity of 4-

cyclohexyl-2-oxetanone, with a focus on data relevant to researchers in the fields of chemistry

and drug development. Due to the limited availability of specific experimental data for this

particular derivative, information from closely related 4-alkyl-2-oxetanones is included to

provide a representative understanding.

Chemical Properties
Quantitative data on the physicochemical properties of 4-cyclohexyl-2-oxetanone are not

readily available in the public domain. The following table summarizes the basic molecular

information and provides estimated or analogous data where specific experimental values are

absent.
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Property Value Source/Comment

Molecular Formula C₉H₁₄O₂ Calculated

Molecular Weight 154.21 g/mol [1]

Melting Point N/A Data not available

Boiling Point N/A Data not available

Solubility N/A
Expected to be soluble in

common organic solvents.

Appearance N/A

Likely a colorless liquid or low-

melting solid at room

temperature.

CAS Number 159832-06-1 [1]

Synthesis
The primary route for the synthesis of 4-substituted-2-oxetanones is the [2+2] cycloaddition of a

ketene with an aldehyde. In the case of 4-cyclohexyl-2-oxetanone, this involves the reaction of

ketene with cyclohexanecarbaldehyde. Enantioselective synthesis can be achieved using chiral

catalysts.

Representative Experimental Protocol: Enantioselective
Synthesis of 4-Alkyl-2-oxetanones
The following is a general procedure based on the synthesis of optically active 4-substituted β-

lactones. Specific optimization for the synthesis of 4-cyclohexyl-2-oxetanone would be

required.

Materials:

Cyclohexanecarbaldehyde

Ketene (generated in situ or as a solution)

Chiral Lewis acid catalyst (e.g., chiral aluminum or boron complexes)
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Anhydrous, aprotic solvent (e.g., dichloromethane, toluene)

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

A solution of the chiral Lewis acid catalyst in the anhydrous solvent is prepared in a flame-

dried reaction vessel under an inert atmosphere.

The solution is cooled to a low temperature (typically between -78 °C and 0 °C).

Cyclohexanecarbaldehyde is added dropwise to the catalyst solution.

A solution of ketene is then slowly added to the reaction mixture while maintaining the low

temperature.

The reaction is stirred for several hours until completion, monitored by a suitable technique

(e.g., TLC or GC).

The reaction is quenched by the addition of a suitable reagent (e.g., saturated aqueous

ammonium chloride).

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

The combined organic layers are washed with brine, dried over an anhydrous drying agent

(e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

The crude product is purified by column chromatography on silica gel to yield the desired 4-

cyclohexyl-2-oxetanone.

Cyclohexanecarbaldehyde + Ketene

[2+2] Cycloaddition
(-78 °C to 0 °C)

Chiral Lewis Acid Catalyst
in Anhydrous Solvent

Quenching
(e.g., aq. NH4Cl)

Work-up
(Extraction, Washing, Drying)

Purification
(Column Chromatography) 4-Cyclohexyl-2-oxetanone
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General workflow for the synthesis of 4-cyclohexyl-2-oxetanone.

Spectroscopic Characterization
Specific spectroscopic data for 4-cyclohexyl-2-oxetanone is not available in public spectral

databases. However, the expected characteristic signals are outlined below based on the

analysis of analogous compounds.

¹H NMR:

CH proton at C4: A multiplet in the region of δ 4.0-5.0 ppm, coupled to the protons on the

cyclohexyl ring and the C3 protons of the oxetanone ring.

CH₂ protons at C3: Two diastereotopic protons appearing as multiplets in the region of δ 2.5-

3.5 ppm.

Cyclohexyl protons: A series of complex multiplets in the upfield region of δ 1.0-2.0 ppm.

¹³C NMR:

Carbonyl carbon (C2): A signal in the downfield region, typically around δ 170-180 ppm.

CH carbon at C4: A signal around δ 70-80 ppm.

CH₂ carbon at C3: A signal around δ 40-50 ppm.

Cyclohexyl carbons: Signals in the upfield region of δ 25-40 ppm.

Infrared (IR) Spectroscopy:

A strong characteristic carbonyl (C=O) stretching band for a strained lactone is expected in

the region of 1820-1850 cm⁻¹.

C-O stretching bands would appear in the fingerprint region.

C-H stretching bands for the cyclohexyl and oxetanone rings would be observed around

2850-3000 cm⁻¹.
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Mass Spectrometry (MS):

The molecular ion peak (M⁺) would be observed at m/z = 154.

Fragmentation patterns would likely involve the loss of CO₂ (m/z = 110) and fragmentation of

the cyclohexyl ring.

Reactivity
The reactivity of 4-cyclohexyl-2-oxetanone is dominated by the high ring strain of the β-lactone

ring, making it susceptible to nucleophilic attack and ring-opening reactions.

Hydrolysis
β-Lactones undergo hydrolysis to form the corresponding β-hydroxy carboxylic acid. This

reaction can be catalyzed by acid or base. The hydrolysis of 4-cyclohexyl-2-oxetanone would

yield 3-cyclohexyl-3-hydroxypropanoic acid.

Nucleophilic Ring-Opening
A wide range of nucleophiles can open the β-lactone ring. The regioselectivity of the attack

depends on the nature of the nucleophile and the reaction conditions.

Attack at the carbonyl carbon (Acyl-oxygen cleavage): This is the more common pathway for

most nucleophiles, leading to the formation of a β-substituted propionic acid derivative.

Attack at the β-carbon (Alkyl-oxygen cleavage): This pathway is favored by certain hard

nucleophiles and under specific catalytic conditions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15415206?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4-Cyclohexyl-2-oxetanone

Hydrolysis
(H₂O, H⁺ or OH⁻)

 

Nucleophilic Attack
(Nu⁻)

 

Ring-Opening
Polymerization

 

3-Cyclohexyl-3-hydroxypropanoic acid β-Substituted Propionic Acid Derivative Poly(3-hydroxy-3-cyclohexylpropionate)

Click to download full resolution via product page

Key reactivity pathways of 4-cyclohexyl-2-oxetanone.

Ring-Opening Polymerization (ROP)
4-Alkyl-2-oxetanones can undergo ring-opening polymerization to produce polyesters. This

polymerization can be initiated by various catalysts, including anionic, cationic, and

coordination-insertion type initiators. The resulting polymer from 4-cyclohexyl-2-oxetanone

would be poly(3-hydroxy-3-cyclohexylpropionate), a potentially biodegradable polyester with

properties influenced by the bulky cyclohexyl side group.

Biological Activity and Signaling Pathways
There is currently no publicly available information on the specific biological activity or

involvement in any signaling pathways of 4-cyclohexyl-2-oxetanone. However, the β-lactone

structural motif is present in a number of natural products with potent biological activities,

including antimicrobial and anticancer properties.[2][3] The high reactivity of the β-lactone ring

allows these molecules to act as covalent inhibitors of enzymes. Further research would be

necessary to explore the potential biological effects of 4-cyclohexyl-2-oxetanone.
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Conclusion
4-cyclohexyl-2-oxetanone is a molecule of interest due to its reactive β-lactone core. While

specific experimental data for this compound are scarce, its chemical properties and reactivity

can be largely inferred from the well-established chemistry of 4-substituted-2-oxetanones. Its

synthesis is achievable through [2+2] cycloaddition, and its reactivity is dominated by

nucleophilic ring-opening reactions. The potential for this molecule as a monomer for novel

polyesters or as a scaffold in medicinal chemistry warrants further investigation to fully

characterize its properties and explore its applications. Researchers are encouraged to consult

primary literature for detailed experimental procedures and to perform thorough

characterization of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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